

Application Notes and Protocols for CAY10535 in Endothelial Tube Formation Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CAY10535
Cat. No.: B110716

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, including tumor growth and metastasis. The endothelial tube formation assay is a widely used *in vitro* method to screen for compounds that can either promote or inhibit angiogenesis.

CAY10535 has been identified as a selective antagonist of the thromboxane A2 (TXA2) receptor isoform β (TP β). Notably, the TP β receptor is understood to play a role in vascular endothelial growth factor (VEGF)-induced endothelial cell differentiation and migration, key events in angiogenesis.^{[1][2]} These notes provide a detailed protocol for utilizing **CAY10535** as a potential inhibitor in an endothelial tube formation assay.

Mechanism of Action of CAY10535

CAY10535 is a potent and selective antagonist of the TP β receptor, a G protein-coupled receptor that mediates the actions of thromboxane A2.^{[1][2]} In the context of angiogenesis, the activation of the TP β receptor has been shown to inhibit VEGF-induced endothelial cell migration and differentiation.^{[2][3]} VEGF is a crucial growth factor that initiates a signaling cascade upon binding to its receptor, VEGFR2, on endothelial cells. This cascade promotes cell proliferation, migration, and the formation of tubular structures. **CAY10535**, by blocking the TP β receptor, is expected to counteract the inhibitory effects of TP β activation, thereby indirectly modulating the angiogenic response. Specifically, activation of TP β has been shown

to suppress nitric oxide (NO) release from VEGF-treated endothelial cells by decreasing the activation of Akt, endothelial nitric oxide synthase (eNOS), and PDK1.[\[3\]](#) Furthermore, TP β activation ablates the increase in focal adhesion formation in response to VEGF, a process critical for cell migration.[\[3\]](#)

Quantitative Data for CAY10535

The following table summarizes the key quantitative data for **CAY10535**, which is essential for designing experiments.

Parameter	Value	Reference
Target	Thromboxane A2 (TXA2) receptor isoform β (TP β)	[1] [2]
Activity	Selective Antagonist	[1] [2]
IC ₅₀ for TP β	99 nM (inhibition of U46619-mediated Ca ²⁺ mobilization)	[1]
IC ₅₀ for TP α	1,970 nM (inhibition of U46619-mediated Ca ²⁺ mobilization)	[1]
Selectivity	~20-fold for TP β over TP α	[1]
Formal Name	N-[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitrobenzenesulfonamide	[1]
CAS Number	945716-28-9	[1]
Molecular Formula	C ₁₈ H ₂₁ N ₃ O ₇ S	[1]
Molecular Weight	423.4 g/mol	[1]

Experimental Protocols

Endothelial Tube Formation Assay Using Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol details the steps to assess the inhibitory potential of **CAY10535** on endothelial tube formation.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Extract (BME), such as Matrigel®
- **CAY10535** (dissolved in a suitable solvent, e.g., DMSO)
- Vascular Endothelial Growth Factor (VEGF)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well tissue culture plates
- Calcein AM (for visualization)
- Inverted fluorescence microscope with a camera

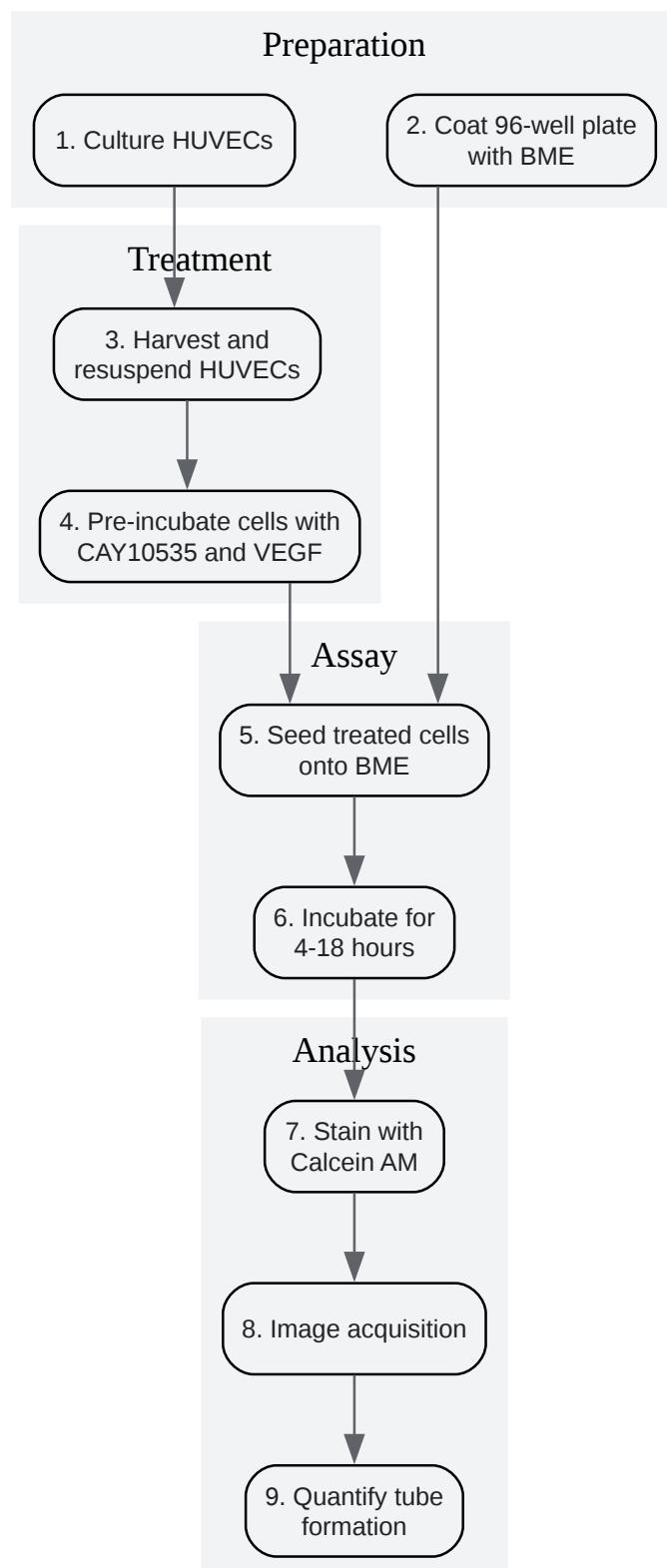
Protocol:

- Cell Culture:
 - Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.
 - Use cells between passages 2 and 6 for optimal results.[\[4\]](#)
- Preparation of BME Plates:

- Thaw BME on ice overnight at 4°C.
- Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.[5][6]
- Ensure the BME is spread evenly across the well surface.
- Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[5][7]
- Cell Seeding and Treatment:
 - Harvest HUVECs using Trypsin-EDTA and resuspend them in basal medium (e.g., EBM-2) containing 2% FBS.
 - Count the cells and adjust the concentration to 1×10^5 cells/mL.
 - Prepare different concentrations of **CAY10535** (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in basal medium. A vehicle control (e.g., DMSO) should also be prepared.
 - In separate tubes, pre-incubate the HUVEC suspension with the different concentrations of **CAY10535** or vehicle control for 30 minutes at 37°C.
 - Add a pro-angiogenic stimulus, such as VEGF (e.g., 50 ng/mL), to the cell suspensions (except for the negative control).
 - Carefully add 100 µL of the cell suspension (containing 1×10^4 cells) to each BME-coated well.[4]
- Incubation and Visualization:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[7][8]
 - Monitor tube formation periodically under a phase-contrast microscope.
 - For quantitative analysis, stain the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C.[9]
 - Capture images of the tube network using a fluorescence microscope.

Data Analysis and Quantification:

The extent of tube formation can be quantified by measuring several parameters from the captured images using image analysis software (e.g., ImageJ).

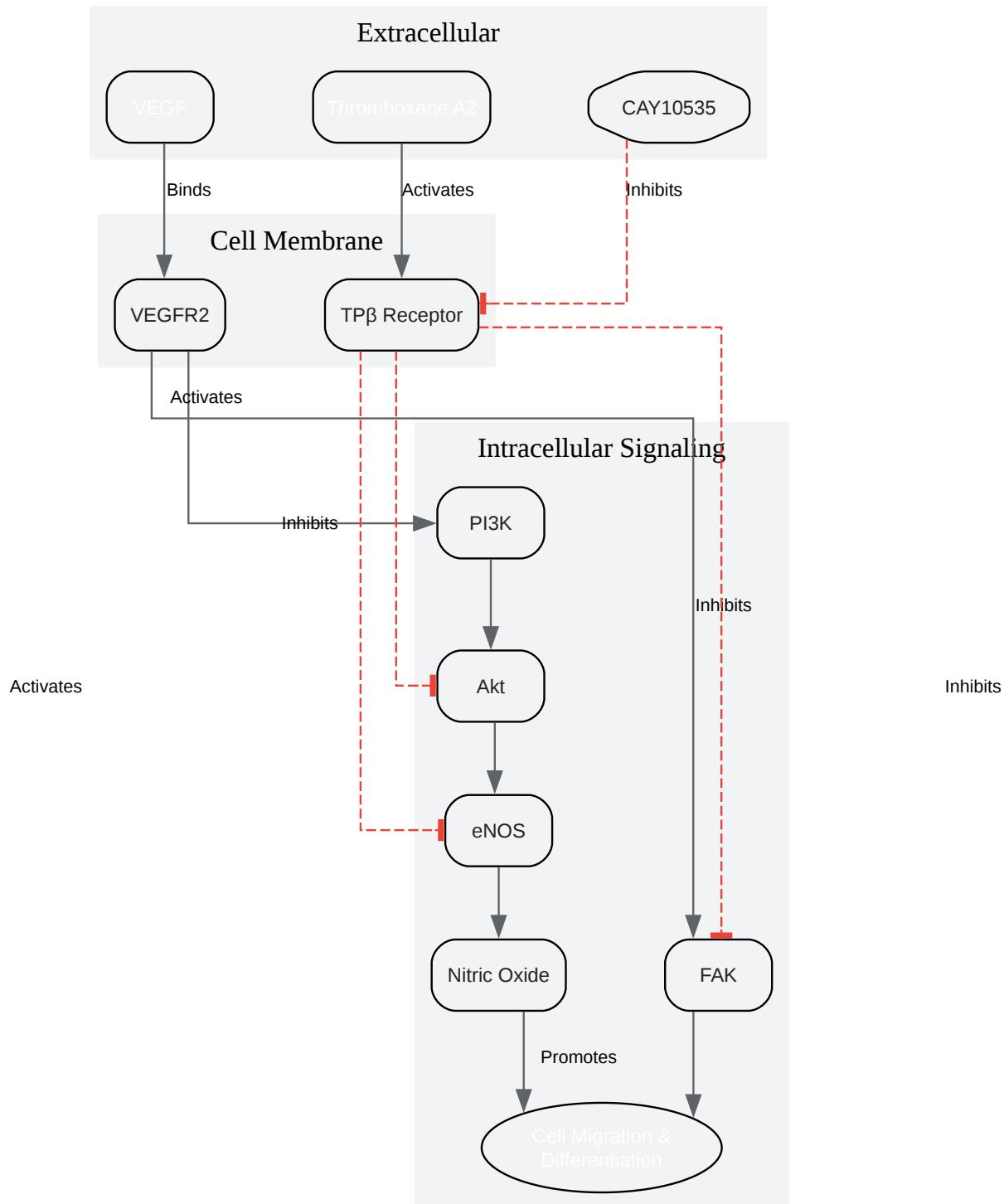

Parameter	Description
Total Tube Length	The sum of the lengths of all tube-like structures.
Number of Junctions/Nodes	The number of points where three or more tubes connect.
Number of Loops/Meshes	The number of enclosed areas formed by the tube network.
Branching Points	The number of points from which tubes branch out.

These quantitative data should be presented in tables and/or graphs to compare the effects of different concentrations of **CAY10535**.

Signaling Pathways and Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the endothelial tube formation assay with **CAY10535**.



[Click to download full resolution via product page](#)

Endothelial Tube Formation Assay Workflow.

CAY10535 and VEGF Signaling Pathway in Endothelial Cells

The following diagram illustrates the proposed signaling pathway of VEGF-induced angiogenesis and the inhibitory point of **CAY10535**. VEGF binding to its receptor (VEGFR2) initiates a cascade that promotes endothelial cell migration and proliferation. **CAY10535**, by antagonizing the TP β receptor, is hypothesized to interfere with the negative regulation imposed by TP β activation on this pro-angiogenic pathway.

[Click to download full resolution via product page](#)

VEGF Signaling and CAY10535 Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. corning.com [corning.com]
- 2. Thromboxane A2 receptor signaling inhibits vascular endothelial growth factor-induced endothelial cell differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. promocell.com [promocell.com]
- 5. Endothelial Tube Formation Assay (In Vitro Angiogenesis Assay) | ABIN2344899 [antibodies-online.com]
- 6. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. lonza.picturepark.com [lonza.picturepark.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CAY10535 in Endothelial Tube Formation Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110716#cay10535-in-endothelial-tube-formation-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com